molecular formula C11H23NOSSi B14432970 1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one CAS No. 76431-26-0

1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one

Cat. No.: B14432970
CAS No.: 76431-26-0
M. Wt: 245.46 g/mol
InChI Key: YNCNBRGGXNVNFX-UHFFFAOYSA-N
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Description

1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one is a synthetic organic compound characterized by its unique structural features The compound contains a tert-butyl(dimethyl)silyl group, an ethylsulfanyl group, and an azetidin-2-one core

Preparation Methods

The synthesis of 1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Azetidin-2-one Core: The azetidin-2-one core can be synthesized through cyclization reactions involving β-lactam intermediates. Common reagents include β-amino acids or β-lactams, which undergo cyclization under acidic or basic conditions.

    Introduction of the tert-Butyl(dimethyl)silyl Group: The tert-butyl(dimethyl)silyl group is typically introduced using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine.

    Addition of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through nucleophilic substitution reactions using ethylthiol or ethylsulfanyl chloride. The reaction conditions may vary depending on the specific reagents used.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of β-lactam antibiotics and other pharmaceuticals.

    Biology: Its unique structural features make it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: The compound’s potential as a precursor for drug development, particularly in the synthesis of β-lactam antibiotics, highlights its importance in medicinal chemistry.

    Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The azetidin-2-one core is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking. This inhibition disrupts cell wall integrity, leading to bacterial cell death. The tert-butyl(dimethyl)silyl and ethylsulfanyl groups may enhance the compound’s stability and bioavailability, contributing to its overall efficacy.

Comparison with Similar Compounds

1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one can be compared with other similar compounds, such as:

    1-[tert-Butyl(dimethyl)silyl]-4-(methylsulfanyl)azetidin-2-one: This compound has a methylsulfanyl group instead of an ethylsulfanyl group, which may affect its reactivity and biological activity.

    1-[tert-Butyl(dimethyl)silyl]-4-(phenylsulfanyl)azetidin-2-one: The presence of a phenylsulfanyl group introduces aromaticity, potentially altering the compound’s chemical properties and interactions.

    1-[tert-Butyl(dimethyl)silyl]-4-(propylsulfanyl)azetidin-2-one: The propylsulfanyl group may influence the compound’s solubility and reactivity compared to the ethylsulfanyl group.

Properties

CAS No.

76431-26-0

Molecular Formula

C11H23NOSSi

Molecular Weight

245.46 g/mol

IUPAC Name

1-[tert-butyl(dimethyl)silyl]-4-ethylsulfanylazetidin-2-one

InChI

InChI=1S/C11H23NOSSi/c1-7-14-10-8-9(13)12(10)15(5,6)11(2,3)4/h10H,7-8H2,1-6H3

InChI Key

YNCNBRGGXNVNFX-UHFFFAOYSA-N

Canonical SMILES

CCSC1CC(=O)N1[Si](C)(C)C(C)(C)C

Origin of Product

United States

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